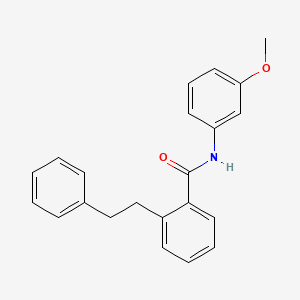![molecular formula C14H16N4S2 B5539129 3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)
3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of tetrahydrobenzothienotriazolopyrimidine, known for its potential antimicrobial properties. A series of these derivatives, including the specified compound, were synthesized and evaluated for their antimicrobial efficacy (Soliman et al., 2009).
Synthesis Analysis
The synthesis of similar derivatives has been achieved through various methods. Microwave-assisted synthesis proved more efficient than conventional methods for creating benzothieno[3,2-e][1,3,4]triazolo[4,3-c]pyrimidines (Gaonkar et al., 2014). Another approach involved cyclocondensation and condensation reactions, leading to the formation of pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring (Lahmidi et al., 2019).
Molecular Structure Analysis
The structure of these compounds has been ascertained through various spectroscopic and analytical data. This includes the use of techniques like X-ray single crystal diffraction and NMR spectroscopy, as seen in the structural characterization of pyrimidine derivatives (Lahmidi et al., 2019).
Chemical Reactions and Properties
Reactions involving these compounds often result in the formation of novel heterocyclic systems, as seen in the synthesis of benzothieno[2,3-d]pyrimidines and related compounds (Ahmed, 2002). The reactiveness in various cyclocondensation and condensation reactions highlights the chemical versatility of these compounds.
Physical Properties Analysis
While specific information on the physical properties of 3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not detailed in the available literature, related compounds have been characterized by their solubility, melting points, and stability under various conditions (Pfeiffer et al., 2009).
Scientific Research Applications
Synthesis and Antimicrobial Activity
3-(Ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and its derivatives have been explored for their synthesis methods and potential antimicrobial activities. In one study, a series of [1,2,4]Triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives were synthesized through a multistep process involving the initial treatment of o-aminonitrile with carbon disulfide, followed by methylation and subsequent reactions. Some of these derivatives exhibited pronounced antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents (Bhuiyan et al., 2006).
Structural Analysis and Isomerization
Another aspect of research on this compound focuses on its structural analysis and chemical behavior under various conditions. The Dimroth rearrangement, a process involving the synthesis and interconversion of isomeric triazolothienopyrimidines, was studied to understand the stability and structural preferences of these compounds. This research provides insights into the chemical properties and potential applications of these molecules in various scientific domains (Hamed et al., 2008).
Antimicrobial Agent Development
Further studies on tetrahydrobenzothienotriazolopyrimidine derivatives have demonstrated their potential as antimicrobial agents. A range of these compounds was synthesized and tested for antimicrobial activity, with some showing significant action against Candida albicans and Staphylococcus aureus, highlighting their promise in antimicrobial therapy (Soliman et al., 2009).
Microwave-Assisted Synthesis
The efficiency of microwave-assisted synthesis for benzothieno[3,2-e][1,3,4]triazolo[4,3-c]pyrimidines compared to conventional methods has also been explored, indicating that microwave irradiation can significantly enhance the synthesis efficiency of these compounds. This research could streamline the production of these molecules for further scientific and pharmaceutical applications (Gaonkar et al., 2014).
Potential Hypnotic Activity
Some novel heterocyclic compounds with potential hypnotic activity were synthesized from ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, leading to the creation of triazolothienopyrimidines, tetrazolothienopyrimidines, and other derivatives. Preliminary pharmacological screening of these compounds revealed hypnotic activity, suggesting their potential for development into therapeutic agents (Ghorab et al., 1995).
properties
IUPAC Name |
5-ethylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S2/c1-3-19-14-17-16-12-11-9-6-4-5-7-10(9)20-13(11)15-8(2)18(12)14/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFCJMCXRFSCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1C(=NC3=C2C4=C(S3)CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulfanyl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)
![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)


![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)
![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)

![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)